![molecular formula C19H13N3O2S B2356102 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine CAS No. 295363-15-4](/img/structure/B2356102.png)
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
“3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine” is a complex organic compound that contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Materials Science
Imidazo[1,2-a]pyridine derivatives have shown potential in materials science, particularly in the development of optoelectronic devices . They could be used in creating components that exhibit unique electronic properties due to their aromatic heterocyclic structure .
Pharmaceutical Field
These compounds are also explored in pharmaceuticals, especially as anti-cancer drugs . They may interact with biological targets to inhibit the growth of cancer cells .
Technological Applications
In technology, they can serve as emitters for confocal microscopy and imaging , aiding in the visualization of biological samples with high resolution .
Antimicrobial Activity
Some derivatives have been reported to exhibit significant antimicrobial activity , which could be harnessed in developing new antibiotics or disinfectants .
Anti-biofilm Activity
Specific compounds within this class have shown promising results against biofilms, which are protective layers formed by bacteria. They could be used to treat infections where bacteria are shielded by biofilms .
Metal Complexing Agents
Thiophene derivatives act as metal complexing agents. Given the thio-phenyl group in the compound of interest, it might also serve a similar purpose in chelating metals for various applications .
Insecticide Development
The structural features of these compounds suggest they could be useful in developing new insecticides, potentially affecting insect biology at a molecular level .
Anti-atherosclerotic Agents
While not directly mentioned for the specific compound, related structures have been used in synthesizing agents that combat atherosclerosis, a condition characterized by the hardening of arteries .
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant antiproliferative effects on various cancer cell lines , suggesting that this compound may also target cellular processes involved in cell proliferation.
Mode of Action
This could potentially involve the inhibition of key enzymes or signaling pathways, disruption of cell cycle progression, or induction of apoptosis .
Result of Action
Based on the antiproliferative effects observed for similar compounds, it’s plausible that this compound could lead to cell cycle arrest, induction of apoptosis, or inhibition of cell proliferation .
properties
IUPAC Name |
3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-9-11-16(12-10-15)25-19-18(14-6-2-1-3-7-14)20-17-8-4-5-13-21(17)19/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGJFUMLXUKLNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine |
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